molecular formula C8H14OS2 B1596632 1,4-Dithiaspiro[4.5]decan-8-ol CAS No. 22428-86-0

1,4-Dithiaspiro[4.5]decan-8-ol

Cat. No.: B1596632
CAS No.: 22428-86-0
M. Wt: 190.3 g/mol
InChI Key: LAURNNUYMVKSSO-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C8H14OS2 and a molecular weight of 190.33 g/mol. It is characterized by its spirocyclic structure, which includes a dithia (two sulfur atoms) ring fused to a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dithiaspiro[4.5]decan-8-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 1,8-dibromooctane with sodium sulfide in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under high temperature and pressure conditions. The reaction typically requires a catalyst, such as a phase transfer catalyst, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dithiaspiro[4.5]decan-8-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction reactions typically yield the corresponding saturated or partially reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1,4-Dithiaspiro[4.5]decan-8-ol has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.

  • Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies and drug discovery.

  • Medicine: The compound's unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving sulfur-containing compounds.

  • Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

1,4-Dithiaspiro[4.5]decan-8-ol is unique due to its spirocyclic structure and the presence of sulfur atoms in its ring system. Similar compounds include 1,4-Dioxaspiro[4.5]decan-8-ol and other spirocyclic compounds with different heteroatoms. These compounds share structural similarities but differ in their chemical properties and reactivity due to the presence of oxygen or other heteroatoms instead of sulfur.

Comparison with Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-ol

  • 1,4-Dithiaspiro[4.5]decan-8-ol (differing in heteroatoms)

  • Other spirocyclic compounds with varying heteroatoms

Properties

IUPAC Name

1,4-dithiaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAURNNUYMVKSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)SCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311620
Record name 1,4-dithiaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22428-86-0
Record name NSC244358
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dithiaspiro[4.5]decan-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dithiaspiro[4.5]decan-8-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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